Marinobactin E
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H77N9O16 |
|---|---|
Molecular Weight |
988.1 g/mol |
IUPAC Name |
5-[acetyl(hydroxy)amino]-2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[2-[[8-(hexadecanoylamino)-7-hydroxy-6,9-dioxo-1,5-diazonane-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C44H77N9O16/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-35(58)51-36-37(59)43(65)45-23-22-31(47-42(36)64)39(61)50-33(26-54)40(62)46-30(19-17-24-52(68)28(2)56)38(60)49-34(27-55)41(63)48-32(44(66)67)20-18-25-53(69)29(3)57/h30-34,36-37,54-55,59,68-69H,4-27H2,1-3H3,(H,45,65)(H,46,62)(H,47,64)(H,48,63)(H,49,60)(H,50,61)(H,51,58)(H,66,67) |
InChI Key |
RVSQQANSFOFXSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1C(C(=O)NCCC(NC1=O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)O)O |
Synonyms |
marinobactin E |
Origin of Product |
United States |
Biological Production and Biosynthesis of Marinobactin E
Microbial Producers of Marinobactin E
The primary producers of this compound are specific species of marine bacteria belonging to the genus Marinobacter. These microorganisms synthesize marinobactins under iron-limiting conditions to scavenge for this essential nutrient in the marine environment. acs.org
Key examples of bacteria known to produce this compound include Marinobacter sp. DS40M6 and Marinobacter nanhaiticus D15-8W. acs.org These organisms have been central to the study of marinobactin biosynthesis and function. researchgate.netacs.org Marinobacter nanhaiticus, in particular, is a gram-negative, rod-shaped, and slightly halophilic bacterium that was first isolated from the sediment of the South China Sea. researchgate.netnih.gov
Table 1: Primary Microbial Producers of this compound
| Microorganism | Significance |
|---|---|
| Marinobacter sp. DS40M6 | A key model organism for studying the production and function of the marinobactin suite of siderophores. researchgate.netresearchgate.net |
| Marinobacter nanhaiticus D15-8W | A polycyclic aromatic hydrocarbon-degrading bacterium in which the genetic basis for marinobactin biosynthesis has been identified. researchgate.netresearchgate.netsigmaaldrich.com |
The production of this compound by Marinobacter species is influenced by specific cultivation parameters. Studies on Marinobacter sp. DS40M6 have shown that a temperature of 25°C supports both robust bacterial growth and high siderophore production. researchgate.net However, the optimal pH for growth and production are not the same; a pH of 7.0 is ideal for growth, but not the most efficient for siderophore synthesis. researchgate.net The production of these siderophores is a response to low iron levels, and cultivation in iron-limiting media is a prerequisite for their synthesis. nih.gov
Table 2: Optimal Cultivation Conditions for this compound Production by Marinobacter sp. DS40M6
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 25°C | researchgate.net |
| pH (for growth) | 7.0 | researchgate.net |
| Iron Concentration | Iron-limiting conditions | nih.gov |
Genetic and Enzymatic Basis of this compound Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a series of specialized enzymes encoded by a dedicated gene cluster. This pathway is a prime example of non-ribosomal peptide synthesis.
This compound is assembled by Non-Ribosomal Peptide Synthetases (NRPSs), which are large, multi-domain enzymes that act as a molecular assembly line. researchgate.netwikipedia.org Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA and can incorporate non-proteinogenic amino acids into the growing peptide chain. wikipedia.orgfrontiersin.org The biosynthesis follows a linear logic where each module of the NRPS is responsible for the activation and incorporation of a specific amino acid. researchgate.net
In Marinobacter nanhaiticus D15-8W, two putative NRPS genes, ENO16763 and ENO16762 , are proposed to be central to the biosynthesis of marinobactins. researchgate.net These genes encode the enzymatic machinery necessary for the step-by-step assembly of the marinobactin peptide backbone. researchgate.net
The initiation of this compound biosynthesis involves the activation of a fatty acid, which will form the hydrophobic tail of the siderophore. researchgate.net The gene product of ENO16763 is believed to function as a putative acyl-CoA ligase. researchgate.net This enzyme activates a fatty acid, such as palmitic acid in the case of this compound, by converting it into a fatty acyl-AMP intermediate, which is then loaded onto the NRPS assembly line. researchgate.netnih.gov This fatty acid activation is a critical first step before the incorporation of the amino acid building blocks. researchgate.net
Table 3: Key Genes in this compound Biosynthesis
| Gene | Putative Function | Role in Biosynthesis |
|---|---|---|
| ENO16763 | Acyl-CoA ligase and NRPS module | Initiates biosynthesis by activating a fatty acid and incorporates the first amino acid. researchgate.net |
| ENO16762 | NRPS module | Continues the elongation of the peptide chain. researchgate.net |
Identification and Roles of Key Biosynthetic Genes (e.g., ENO16763, ENO16762)
Incorporation of Amino Acid Precursors
The peptide backbone of marinobactins is constructed from several amino acid building blocks. The NRPS machinery selects, activates, and incorporates these specific precursors into the growing chain. mdpi.com The biosynthesis is predicted to follow a linear NRPS logic, starting with the activation of a fatty acid by a putative acyl-CoA ligase. researchgate.net
The following amino acids are key precursors for the marinobactin headgroup:
L-aspartic acid : This amino acid serves as the starter unit for the peptide assembly. researchgate.net
L-diaminobutyric acid : The adenylation (A) domain of module 3 in the NRPS is predicted to incorporate L-diaminobutyric acid into the structure. researchgate.net
L-serine : Serine is a common component of amphiphilic siderophores and is incorporated into the marinobactin structure. researchgate.netnih.gov The Orn-Ser-Orn motif is a characteristic feature of the headgroup. nih.gov
L-N5-hydroxyornithine : The biosynthesis of hydroxamate siderophores, like marinobactins, involves the hydroxylation of L-ornithine to form L-N5-hydroxyornithine, which is then acylated. nih.gov This modified amino acid is crucial for forming the hydroxamic acid moieties that chelate iron(III). nih.gov
| Precursor Amino Acid | Role in Marinobactin Biosynthesis |
| L-aspartic acid | Starter unit for the peptide chain. researchgate.net |
| L-diaminobutyric acid | Incorporated by the A domain of module 3. researchgate.net |
| L-serine | Forms part of the characteristic Orn-Ser-Orn motif in the headgroup. nih.gov |
| L-N5-hydroxyornithine | Provides the essential hydroxamate functional groups for iron chelation. nih.govnih.gov |
Epimerization Domains in Biosynthesis
Non-ribosomal peptide synthetases often contain specialized epimerization (E) domains that convert L-amino acids into their D-isomeric forms during the assembly process. mdpi.comnih.gov This stereochemical modification is significant as it can confer resistance to degradation by common proteases. nih.gov In the biosynthesis of marinobactins, the NRPS gene product ENO16763 contains a module predicted to epimerize the starter unit, L-aspartic acid, after its incorporation. researchgate.net This conversion from the L- to the D-configuration is a key step in forming the final stereochemistry of the marinobactin peptide core. researchgate.netnih.gov
Post-Assembly Modifications of Marinobactins
Following the assembly of the acylated peptide chain by the NRPS machinery, marinobactins can undergo further enzymatic modifications. These post-assembly steps alter the structure and properties of the siderophore.
Enzymatic Hydrolysis of Fatty Acid Appendages by Acylases (e.g., bntA, MhtA, MhtB)
Certain marine bacteria that produce marinobactins, such as Marinobacter sp. DS40M6 and Marinobacter nanhaiticus D15-8W, also produce acylase enzymes that can hydrolyze the fatty acid tail from the siderophore. acs.orgnih.gov This enzymatic cleavage is a significant modification that occurs during the later stages of bacterial growth. acs.orgnih.gov
Several specific acylases have been identified:
bntA : Identified in Marinobacter sp. DS40M6, the bntA gene is a homolog of the pvdQ gene from Pseudomonas aeruginosa, which encodes a pyoverdine acylase. nih.gov A knockout mutant of bntA was unable to perform the hydrolysis, leading to the accumulation of the acylated forms of marinobactins A-E. acs.orgnih.gov
MhtA and MhtB : In M. nanhaiticus D15-8W, two homologous acylase genes, mhtA and mhtB, have been identified. nih.gov The proteins MhtA and MhtB share 67% amino acid sequence identity. nih.gov MhtA has been shown to catalyze the hydrolysis of the fatty acid appendage from marinobactins. acs.org
| Acylase Enzyme | Producing Organism | Function |
| bntA | Marinobacter sp. DS40M6 | Hydrolyzes the fatty acid tail from the marinobactin suite. acs.orgnih.gov |
| MhtA | Marinobacter nanhaiticus D15-8W | Catalyzes the hydrolysis of apo-marinobactins. acs.orgnih.gov |
| MhtB | Marinobacter nanhaiticus D15-8W | Predicted to be a marinobactin acylase. acs.orgnih.gov |
Formation of the Marinobactin Headgroup (MHG)
The direct result of the acylase-catalyzed hydrolysis is the separation of the marinobactin molecule into two parts: the fatty acid tail and the remaining peptide portion, known as the Marinobactin Headgroup (MHG). acs.orgnih.gov This process converts the amphiphilic (containing both hydrophobic and hydrophilic properties) acyl-marinobactin into a more hydrophilic compound (the MHG) that retains its ability to chelate iron. researchgate.net The formation of the MHG is typically observed during the late-log phase of bacterial growth. nih.gov
Regulation of this compound Biosynthesis
The production of this compound and other siderophores is a tightly regulated process, primarily controlled by the concentration of available iron in the environment. nih.govnih.gov When iron levels are sufficient for microbial growth, the genes responsible for siderophore biosynthesis are repressed to conserve energy. mdpi.com Conversely, under iron-limiting conditions, the bacterium upregulates the transcription of these biosynthetic gene clusters to produce siderophores for iron scavenging. nih.govmdpi.com
In many bacteria, this regulation is mediated by the Ferric uptake regulator (Fur) protein. mdpi.com In the presence of iron, Fe(II) acts as a co-repressor, binding to the Fur protein. This Fur-Fe(II) complex then binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the siderophore biosynthesis genes, effectively blocking their transcription. mdpi.com When intracellular iron concentrations are low, the Fur protein does not bind to DNA, allowing for the expression of the genes required for marinobactin synthesis. nih.govmdpi.com This regulatory mechanism ensures that marinobactins are produced only when they are needed to acquire scarce iron from the marine environment. nih.gov
Iron-Dependent Regulation of Production
The biosynthesis of this compound is primarily a response to conditions of iron limitation in the marine environment. Iron is a critical element for numerous cellular processes, but its bioavailability in aerobic marine ecosystems is extremely low. To overcome this scarcity, Marinobacter species synthesize and secrete siderophores like this compound to chelate ferric iron (Fe(III)) and facilitate its transport into the cell.
The regulation of this production is tightly controlled by the intracellular iron concentration. When iron levels within the bacterial cell are sufficient, the biosynthesis of both the marinobactin siderophores and their corresponding outer membrane protein receptors is suppressed. researchgate.netnih.gov This control mechanism prevents the unnecessary expenditure of energy on producing these molecules and avoids the potential toxicity of excess iron.
This iron-dependent regulation is a well-established paradigm in bacteria and is often mediated by the Ferric Uptake Regulator (Fur) protein. nih.gov In iron-replete conditions, the Fur protein, complexed with Fe(II), binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes. This binding represses the transcription of genes involved in iron acquisition, including the nonribosomal peptide synthetase (NRPS) genes responsible for marinobactin biosynthesis. researchgate.netnih.gov Conversely, under low-iron conditions, the Fur protein does not bind to DNA, lifting the repression and allowing for the expression of the biosynthetic genes and the production of this compound.
The production of this compound is part of a coordinated response to iron stress, which also includes the expression of specific receptors on the cell surface designed to recognize and transport the Fe(III)-marinobactin complex into the cell. nih.gov
Putative Links to Quorum Sensing Regulation (e.g., MhtA as a Quorum Quencher)
Quorum sensing (QS) is a system of cell-density-dependent gene regulation that allows bacteria to coordinate their behavior. nih.gov While the direct regulation of this compound production by quorum sensing is an area of ongoing research, evidence suggests a potential link, particularly through mechanisms of quorum quenching.
Quorum quenching refers to the interference with or degradation of quorum sensing signal molecules, which can modulate bacterial behavior. Research has identified a protein, MhtA, in Marinobacter that may play a role in this process. It has been reported that MhtA has the ability to hydrolyze acyl-homoserine lactones (AHLs), which are common quorum sensing signal molecules. researchgate.net This activity suggests a putative role for MhtA as a quorum quencher, potentially influencing the complex interplay of microbial communication in the marine environment. researchgate.net
However, the landscape of quorum sensing in Marinobacter appears to be complex and multifaceted. Some studies on specific Marinobacter strains have not detected the production of AHLs or quorum quenching molecules. american.edu Instead, genomic analyses have revealed the presence of gene homologs for other types of quorum sensing systems, such as the Pseudomonas Quinolone Signal (PQS) and Diffusible Signaling Factor (DSF). american.edu Furthermore, transcriptomic investigations in coral-associated Marinobacter have indicated a probable role for quorum sensing in the regulation of iron acquisition. american.edu
The following table summarizes the key findings regarding the putative quorum quenching activity of MhtA:
| Protein | Proposed Function | Activity | Implication |
| MhtA | Quorum Quencher | Hydrolyzes acyl-homoserine lactones (AHLs) researchgate.net | May interfere with AHL-based quorum sensing, potentially influencing microbial community interactions and gene expression, including siderophore production. researchgate.net |
These findings suggest that while a direct, universal link between a specific quorum sensing system and this compound production has not been definitively established for all Marinobacter species, the regulation of iron acquisition, and by extension siderophore biosynthesis, is likely intertwined with cell-to-cell communication networks. The potential role of MhtA as a quorum quencher adds a layer of complexity to these regulatory interactions, highlighting a mechanism by which Marinobacter may modulate its microenvironment. researchgate.net
Molecular Mechanisms and Interactions of Marinobactin E
Iron(III) Coordination Chemistry
The primary role of Marinobactin E is to bind with high affinity to ferric iron (Fe(III)), a process governed by its specific chemical structure. This interaction involves the formation of a highly stable, hexadentate complex.
This compound achieves a stable, octahedral complex with iron(III) through hexadentate chelation. nih.gov The coordination involves multiple functional groups within its peptidic headgroup. Specifically, Fe(III) is coordinated by the oxygen atoms of two hydroxamate groups and both oxygen atoms of an α-hydroxy carboxylate group, which is part of a β-hydroxyaspartic acid residue. hawaii.edu This multi-point attachment, where six electron-donating atoms from the ligand bind to the central iron ion, is a common feature among natural siderophores and contributes to the high stability of the resulting complex. csic.escsic.es Infrared spectroscopy data further corroborates that the β-hydroxyamide moiety is directly involved in coordinating Fe(III). nih.govnih.gov
The affinity of this compound for iron(III) is exceptionally high, a characteristic essential for sequestering iron in dilute marine environments. The thermodynamic stability of the Fe(III)-Marinobactin E complex has been quantified using potentiometric titrations. nih.govnih.gov The resulting stability constant (log KML) is a measure of the strength of the interaction between the metal ion (M) and the ligand (L).
| Complex | Log KML Value | Reference |
|---|---|---|
| Fe(III)-Marinobactin E | 31.80 | nih.govnih.govacs.org |
This high stability constant underscores the effectiveness of this compound as an iron chelator. nih.govnih.gov
The binding of Fe(III) induces a significant conformational change in the this compound molecule. This alteration primarily affects the geometry of the polar headgroup. researchgate.net The coordination of the iron ion causes the headgroup to adopt a different spatial arrangement, which increases its effective area relative to the volume of its hydrophobic lipid tail. researchgate.netnih.gov This change in molecular geometry is the underlying cause of the structural transformations observed in its self-assembled aggregates. researchgate.net
Self-Assembly and Supramolecular Structures
As an amphiphilic molecule with distinct hydrophilic (head) and hydrophobic (tail) regions, this compound spontaneously self-assembles in aqueous solutions. This behavior is critically influenced by the presence or absence of coordinated iron.
In its iron-free state, known as apo-Marinobactin E, the molecule self-assembles into spherical micelles above a certain threshold concentration. nih.gov This critical micelle concentration (CMC) for apo-Marinobactin E is approximately 50 μM. nih.govresearchgate.netnih.gov Small-angle neutron scattering (SANS) studies have determined that these apo-micelles have an average diameter ranging from 4.0 to 4.6 nm. researchgate.netnih.govacs.orgnih.gov
Upon the coordination of one equivalent of Fe(III), the micelles formed by this compound undergo a notable structural change: they shrink in size. nih.gov The diameter of the Fe(III)-Marinobactin E micelles decreases to approximately 2.8 to 3.5 nm. researchgate.netacs.orgnih.govacs.org This reduction in size is a direct consequence of the conformational change in the headgroup upon iron binding. The increased area of the iron-coordinated headgroup relative to the tail volume favors a tighter packing of the molecules, resulting in smaller, more compact micelles. researchgate.netnih.gov
| State | Parameter | Value | Reference |
|---|---|---|---|
| Apo-Marinobactin E (Iron-Free) | Critical Micelle Concentration (CMC) | ~50 μM | nih.govresearchgate.netnih.gov |
| Micelle Diameter | ~4.0 - 4.6 nm | researchgate.netacs.orgnih.gov | |
| Fe(III)-Marinobactin E (Iron-Bound) | Critical Micelle Concentration (CMC) | ~75 μM | nih.govresearchgate.netnih.gov |
| Micelle Diameter | ~2.8 - 3.5 nm | researchgate.netacs.orgnih.govnih.gov |
Micelle-to-Vesicle Transition (MVT) of Fe(III)-Marinobactin E in Excess Iron
The iron(III) complex of this compound, denoted as Fe(III)-Marinobactin E, exhibits a fascinating self-assembly behavior in aqueous solution. While it forms spherical micelles with a diameter of approximately 3.5 nanometers at concentrations above its critical micelle concentration, the introduction of excess ferric iron triggers a significant structural transformation known as the micelle-to-vesicle transition (MVT). nih.govresearchgate.netnih.gov
This transition is initiated when the molar ratio of Fe(III) to Fe(III)-Marinobactin E exceeds 1. nih.govacs.org Small-angle neutron scattering (SANS) and dynamic light scattering (DLS) studies have revealed that at a slight excess of iron (less than a 1.2 ratio), a portion of the micelles reorganizes into unilamellar vesicles with diameters around 200 nanometers. researchgate.netnih.govacs.org As the concentration of excess Fe(III) increases further (to ratios of 2-3), these unilamellar vesicles evolve into more complex, multilamellar aggregates, which could be either multilamellar vesicles or lamellar stacks. researchgate.netnih.govacs.org
The proposed mechanism for this transition involves the cross-linking of the terminal carboxylate groups of two or more Fe(III)-Marinobactin E complexes by the excess iron cations. nih.govnih.gov This bridging action effectively alters the geometry of the surfactant headgroup, reducing the headgroup-area to tail-volume ratio, which in turn favors the formation of bilayer vesicles over spherical micelles. nih.gov
Metal-Ion Induced Vesicle Formation (e.g., by Cd(II), Zn(II), La(III))
The micelle-to-vesicle transition of Fe(III)-Marinobactin E is not exclusively induced by excess iron. Other metal ions, including cadmium(II), zinc(II), and lanthanum(III), can also trigger this structural reorganization. nih.govresearchgate.netnist.gov The addition of these metal cations to a solution of Fe(III)-Marinobactin E micelles leads to the formation of multilamellar vesicles with diameters ranging from approximately 100 to 200 nanometers. researchgate.netnist.gov
X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) studies have provided insights into the mechanism of this metal-induced transition. acs.orgresearchgate.net XRD measurements on vesicles induced by Cd(II) and Zn(II) indicate an interlamellar repeat distance of about 5.3 nanometers. researchgate.netacs.orgresearchgate.net XAS data suggests that the Cd(II) and Zn(II) ions are coordinated in a hexadentate fashion, binding to the terminal carboxylate moieties of two separate Fe(III)-Marinobactin E headgroups, along with four water molecules. researchgate.netacs.orgresearchgate.net This cross-linking of headgroups is believed to be the driving force for the transition from micelles to vesicles. researchgate.netacs.orgresearchgate.net It is important to note that the presence of Fe(III) coordinated to the marinobactin headgroup is a prerequisite for this transition; the addition of Zn(II) to iron-free apo-Marinobactin E does not induce vesicle formation. nih.gov
| Inducing Metal Ion | Resulting Structure | Diameter (nm) | Interlamellar Distance (nm) |
| Excess Fe(III) | Unilamellar/Multilamellar Vesicles | ~200 | Not specified |
| Cd(II) | Multilamellar Vesicles | 100-200 | ~5.3 |
| Zn(II) | Multilamellar Vesicles | 100-200 | ~5.3 |
| La(III) | Multilamellar Vesicles | 90-190 | Not specified |
Proposed Biological Implications of Self-Assembly for Iron Acquisition
The self-assembly properties of this compound, particularly the micelle-to-vesicle transition, are thought to have significant biological implications for iron acquisition by the producing marine bacteria. researchgate.netnih.govacs.org In the iron-limited marine environment, the ability to efficiently scavenge and concentrate this essential nutrient is crucial for survival. hawaii.edu
The formation of micelles and vesicles may serve as a mechanism to concentrate the siderophore and its chelated iron near the bacterial cell surface, thereby preventing its diffusion away into the vast ocean. pnas.org The transition to vesicles in the presence of excess iron could act as a unique sensory and sequestration mechanism. researchgate.netnih.govacs.org When a patch of high iron concentration is encountered, the MVT would lead to the formation of larger, vesicle structures that can encapsulate a significant amount of iron.
Furthermore, the differential partitioning of the apo- and Fe(III)-forms of this compound with cell membranes suggests a sophisticated transport strategy. pnas.org The strong membrane affinity of the iron-free apo-siderophore would keep it associated with the cell, ready to capture available iron. pnas.orgnih.gov Upon binding iron, the resulting Fe(III)-Marinobactin E complex has a reduced membrane affinity, which might facilitate its transfer to a specific receptor for active transport into the cell or allow for the sharing of this vital resource among cells within a bacterial community. pnas.orgnih.gov
Membrane Interactions and Partitioning
Amphiphilic Character and Association with Model Membranes (e.g., Phosphatidylcholine Vesicles)
This compound is an amphiphilic molecule, possessing both a hydrophilic peptidic headgroup and a hydrophobic fatty acid tail. nih.govnih.gov This dual nature drives its interaction with and partitioning into lipid membranes. Studies using model membranes, such as small and large unilamellar vesicles composed of phosphatidylcholine (PC), have been instrumental in characterizing this behavior. nih.govnih.govacs.org
The interaction of this compound with these model membranes is significant, indicating a strong tendency to associate with the lipid bilayer. nih.govacs.org This association is a key feature of its function, potentially localizing the siderophore at the cell surface to enhance its iron-scavenging efficiency. nih.gov The partitioning behavior is influenced by the characteristics of both the siderophore itself and the lipid membrane. pnas.orgresearchgate.net
Differential Partitioning of Apo-Marinobactin E vs. Fe(III)-Marinobactin E
A crucial aspect of this compound's interaction with membranes is the significant difference in partitioning behavior between its iron-free (apo) and iron-bound (Fe(III)) forms. nih.govnih.govacs.org Research has consistently shown that apo-Marinobactin E has a much stronger affinity for and partitions more readily into phosphatidylcholine vesicles compared to its iron complex, Fe(III)-Marinobactin E. nih.govnih.govnih.gov
The molar fraction partition coefficient for apo-Marinobactin E in large unilamellar phosphatidylcholine vesicles is approximately 6.3 x 105, whereas for Fe(III)-Marinobactin E, it is substantially lower at 1.3 x 104. nih.govnih.gov This represents a nearly 50-fold decrease in membrane affinity upon iron coordination. pnas.orghawaii.edu This change is attributed to the conformational change in the headgroup upon binding Fe(III), which becomes more compact and spherical, likely reducing its favorable interaction with the lipid environment. pnas.org This differential partitioning is hypothesized to be a key component of a receptor-assisted iron acquisition process. pnas.orgnih.gov
| This compound Form | Partition Coefficient (Kx) in SUVs | Partition Coefficient (Kx) in LUVs |
| Apo-Marinobactin E | 6.3 x 105 | 3.6 x 105 |
| Fe(III)-Marinobactin E | 1.3 x 104 | 9.6 x 103 |
Impact of Fatty Acid Moiety Characteristics on Membrane Affinity
The marinobactin family of siderophores consists of several variants that differ in the length and saturation of their fatty acid tails. nih.govnih.gov These variations in the hydrophobic moiety have a pronounced effect on the membrane affinity of the molecule. nih.govmdpi.com
Role of Membrane Partitioning in Limiting Siderophore Diffusion
The amphiphilic nature of this compound, conferred by its fatty acid tail, plays a crucial role in its function by facilitating its association with cell membranes. pnas.org This partitioning into the lipid bilayer is a key strategy to prevent the loss of the siderophore through diffusion into the vast marine environment, a significant challenge for microorganisms producing soluble siderophores. pnas.orguantwerpen.be The affinity of this compound for membranes is not static; it changes dramatically upon chelation of iron(III).
Research using model membranes, such as unilamellar phosphatidylcholine vesicles, has quantified this interaction. The iron-free form, apo-marinobactin E, demonstrates a very strong affinity for lipid membranes. acs.orgnih.gov In contrast, the iron-bound complex, Fe(III)-marinobactin E, has a substantially lower partition coefficient, indicating a much weaker association with the membrane. acs.orgnih.govpnas.org For instance, the lipid partition coefficient for Fe(III)-marinobactin E was found to be approximately 50 times smaller than that of the iron-free siderophore. pnas.org This strong binding of the apo-siderophore effectively anchors it to the bacterial cell, creating a high local concentration and limiting diffusive loss. acs.orgpnas.org The weaker binding of the iron complex is thought to facilitate its subsequent transfer to membrane-bound receptors for uptake. pnas.org
The length and saturation of the fatty acid tail directly influence the degree of membrane partitioning. uantwerpen.benih.gov Siderophores with longer, saturated fatty acids, like this compound with its C16:0 acyl chain, exhibit greater partitioning compared to those with shorter or unsaturated chains. uantwerpen.benih.gov This suggests that the suite of marinobactins produced by Marinobacter sp., which vary in their fatty acid appendages, may establish a concentration gradient of the siderophores extending from the cell surface. nih.gov This gradient could create a shuttle system, with siderophores having longer tails remaining membrane-associated while those with shorter tails exist more freely in the solution. nih.gov
Table 1: Partition Coefficients of this compound Forms in Model Membranes
| Compound | Membrane Model | Partition Coefficient (K) | Reference |
|---|---|---|---|
| Apo-Marinobactin E | Large Unilamellar Vesicles (LUVs) | 6387 M⁻¹ | nih.gov |
| Fe(III)-Marinobactin E | Large Unilamellar Vesicles (LUVs) | 174 M⁻¹ | nih.gov |
| Apo-Marinobactin E | Small Unilamellar Vesicles (SUVs) | Kₓ = 6.3 x 10⁵ (molar fraction) | acs.orgnih.gov |
| Fe(III)-Marinobactin E | Small Unilamellar Vesicles (SUVs) | Kₓ = 1.3 x 10⁴ (molar fraction) | acs.orgnih.gov |
| Apo-Marinobactin E | Large Unilamellar Vesicles (LUVs) | Kₓ = 3.6 x 10⁵ (molar fraction) | acs.orgnih.gov |
Cellular Uptake Mechanisms
Evidence for Active Transport of Fe(III)-Marinobactin E in Marinobacter sp. DS40M6
Compelling evidence points to a specific, active transport system for the iron-bound form of this compound in the producing organism, Marinobacter sp. DS40M6. nih.gov While the iron-free apo-marinobactin E partitions more strongly into model lipid membranes, in vivo studies reveal that the bacterial cells take up significantly more Fe(III)-marinobactin E. acs.orgnih.gov This preferential uptake of the iron-siderophore complex strongly suggests the existence of a receptor-mediated active transport process rather than simple passive diffusion or partitioning. nih.gov This mechanism is characteristic of siderophore-mediated iron acquisition systems, where the iron-loaded siderophore is recognized and transported into the cell through an energy-dependent pathway. escholarship.orgresearchgate.nettheaic.org
Involvement of Iron-Repressible Outer Membrane Proteins in Uptake
The synthesis of siderophore uptake systems, including their specific membrane receptors, is tightly regulated by the iron status of the cell. nih.govescholarship.org In Marinobacter sp. DS40M6, this regulation is evident in the expression of specific outer membrane proteins under iron-limited conditions. nih.gov When grown in low-iron media, this bacterium expresses two distinct outer membrane proteins with approximate molecular weights of 79 kDa and 81 kDa. nih.gov These proteins are not detected when the bacterium is grown in iron-replete conditions. nih.gov The molecular weights of these iron-repressible proteins are consistent with those of known monomeric outer membrane receptors for ferric siderophores in other Gram-negative bacteria, which typically range around 80 kDa. nih.govnih.gov This observation strongly implicates one or both of these proteins as the specific receptors for Fe(III)-marinobactin E. nih.gov
Distinguishing Active Uptake from Passive Membrane Partitioning
A primary challenge in studying the iron uptake mechanism of this compound is its amphiphilic character, which causes it to partition indiscriminately into microbial membranes. nih.govresearchgate.netnih.gov This passive partitioning can mask the effects of a specific, active uptake system. nih.gov However, researchers have developed methods to differentiate between these two processes. nih.govresearchgate.net
The key distinction lies in comparing the behavior of the apo- and ferric forms of the siderophore both in model systems and with live cells.
Passive Partitioning : In model lipid vesicles, the iron-free apo-marinobactin E shows a much higher affinity and partition coefficient than the Fe(III)-marinobactin E complex. acs.orgnih.gov This indicates that from a purely physicochemical standpoint, the apo-form should associate with membranes more readily.
Active Transport : In contrast, experiments with the source bacterium, Marinobacter sp. DS40M6, show a marked increase in the uptake of Fe(III)-marinobactin E compared to the apo-form. nih.gov
This discrepancy—where the less membrane-associative form (in vitro) is preferentially taken up by the cell (in vivo)—is the critical piece of evidence that distinguishes active transport from passive partitioning. nih.gov It demonstrates that the cell is not simply accumulating the siderophore via non-specific membrane association; rather, it is actively and selectively transporting the iron-bound complex, a process that requires energy and specific protein machinery. nih.govpearson.com
Mechanistic Models for this compound-Mediated Iron Transport Across Bacterial Membranes
Based on the available evidence, a multi-step model for this compound-mediated iron transport in Marinobacter sp. DS40M6 can be proposed:
Membrane Anchoring : The iron-free apo-marinobactin E, produced by the cell, partitions into the outer leaflet of the bacterial outer membrane due to the high affinity of its fatty acid tail for the lipid environment. acs.orgpnas.orgnih.gov This anchoring prevents the siderophore from diffusing away and concentrates it at the cell surface. pnas.org
Iron Sequestration : The membrane-associated apo-siderophore binds to available ferric iron (Fe³⁺) from the surrounding environment. nih.gov
Conformational/Affinity Change : Upon binding iron, the resulting Fe(III)-marinobactin E complex undergoes a change that significantly reduces its affinity for the lipid membrane. acs.orgpnas.org
Receptor Recognition : This now less-hydrophobic iron-siderophore complex is presented to a specific iron-repressible outer membrane receptor protein (likely the 79 kDa or 81 kDa protein). nih.govnih.gov
Active Transport : The Fe(III)-marinobactin E complex is then actively transported across the outer membrane into the periplasm. nih.govescholarship.org This energy-dependent step is coupled to the proton motive force of the inner membrane and mediated by the TonB-ExbB-ExbD protein complex, a hallmark of siderophore uptake in Gram-negative bacteria. nih.govtheaic.org
Periplasmic Transport and Iron Release : Once in the periplasm, the Fe(III)-marinobactin E complex is likely bound by a periplasmic binding protein and shuttled to an inner membrane transporter for entry into the cytoplasm, where iron is ultimately released for metabolic use. theaic.org
This model integrates the dual roles of this compound's amphiphilicity: first as a tool to overcome diffusion, and second as a substrate for a classic, energy-driven active transport system. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Marinobactin A |
| Marinobactin B |
| Marinobactin C |
| Marinobactin D |
| This compound |
| Marinobactin F |
| Fe(III)-marinobactin E |
| Apo-marinobactin E |
| Aquachelin |
| Amphibactin |
| TonB |
| ExbB |
Ecological and Environmental Significance of Marinobactin E
Role in Marine Iron Biogeochemical Cycling
Iron is an essential micronutrient for nearly all marine life, yet its concentration in surface seawater is exceedingly low, often limiting primary productivity. hawaii.eduhawaii.edu Siderophores like marinobactin E are instrumental in overcoming this limitation by chelating the sparingly soluble ferric iron (Fe(III)) and making it more accessible to marine microorganisms. hawaii.edunih.gov
Marinobactins, including this compound, are highly effective at binding to and solubilizing Fe(III) from various sources, including mineral phases. frontiersin.orggeologyscience.ru These siderophores possess a high affinity and selectivity for Fe(III), forming stable complexes that keep the iron in a dissolved state. nih.govmdpi.com The structure of marinobactins, with a hydrophilic peptide headgroup that coordinates iron and a hydrophobic fatty acid tail, allows them to interact with both aqueous environments and cell membranes, facilitating iron sequestration. nih.govpnas.org The production of siderophores by marine bacteria can significantly increase the dissolution of iron hydroxides, making iron more available for biological uptake. geologyscience.ru
By producing siderophores such as this compound, marine bacteria significantly influence the abundance and solubility of iron in the ocean. researchgate.net These bacteria compete with phytoplankton for available iron, and the release of siderophores is a key strategy in this competition. researchgate.net In iron-limited regions of the ocean, such as the North Pacific Subpolar Gyre, Fe-marinobactin complexes have been found to constitute a significant portion of the dissolved iron pool, reaching concentrations of up to 66 pM and accounting for as much as 80% of the dissolved iron. researchgate.net This highlights the substantial role of marinobactins in maintaining a pool of bioavailable iron in surface waters. researchgate.netresearchgate.net
The iron complexes of marinobactins are photochemically active. whoi.edustanford.edu When exposed to sunlight in the euphotic zone, the Fe(III)-marinobactin complex can undergo a ligand-to-metal charge-transfer reaction. stanford.edu This process involves the cleavage of the α-hydroxy acid moiety within the siderophore structure, leading to the reduction of Fe(III) to the more soluble Fe(II). whoi.edustanford.eduresearchgate.net This photochemical breakdown can enhance the availability of iron to the broader phytoplankton community, as the released Fe(II) can be taken up by organisms that may not be able to directly utilize the siderophore-bound iron. frontiersin.orgpnas.org While the photoproduct of some siderophores can still bind iron, albeit with a lower affinity, this cycling process contributes to the dynamic speciation of iron in surface waters. hawaii.eduwhoi.edu
Microbial Competition and Interactions
The production and utilization of siderophores like this compound are central to the competitive and, in some cases, mutualistic interactions among marine microorganisms.
In the iron-limited marine environment, there is intense competition for this essential nutrient between heterotrophic bacteria like Marinobacter and phytoplankton. hawaii.eduresearchgate.net Marinobacter species produce marinobactins to effectively scavenge the scarce iron, which can give them a competitive advantage over phytoplankton. researchgate.netfrontiersin.org The ability of Marinobacter to produce these high-affinity iron chelators is a critical factor in their ability to thrive and influence the dynamics of phytoplankton blooms. frontiersin.orgfrontiersin.org
Marinobacter species exhibit a diverse range of strategies for iron acquisition. researchgate.netnih.gov Some species are capable of producing their own native siderophores, like the marinobactins, while also being able to utilize siderophores produced by other microorganisms (exogenous siderophores). researchgate.netnih.gov For instance, some marine bacteria can be stimulated to produce their own siderophores by the presence of exogenous ones. rsc.org Furthermore, some Marinobacter have been shown to enzymatically modify the siderophores of other bacteria. For example, Marinobacter sp. DS40M6 can hydrolyze the fatty acid tails from the aquachelin siderophores produced by Halomonas aquamarina, potentially altering their function and availability. acs.org This ability to "steal" or modify the iron carriers of other microbes provides another layer of complexity to the competitive interactions in the marine environment.
Role in Inter-species Microbial Interactions (e.g., Quorum Quenching)
Siderophores like this compound are increasingly recognized for their roles beyond simple iron acquisition, extending to mediating complex interactions between different microbial species. nih.gov These interactions can be cooperative, competitive, or exploitative and can shape the structure and function of microbial communities. nih.gov
One significant aspect of these interactions is quorum quenching, the disruption of quorum sensing, which is a cell-density-dependent communication system used by bacteria to coordinate group behaviors. scielo.br Research has shown that some marine bacteria, including those of the Marinobacter genus which produce marinobactins, possess the ability to hydrolyze the fatty acid tails of acyl-homoserine lactones, the signaling molecules used in quorum sensing. acs.org This enzymatic activity effectively "quenches" the quorum sensing signal, interfering with processes like biofilm formation and virulence factor production in other bacteria. scielo.bracs.org
The enzyme MhtA from Marinobacter has been shown to hydrolyze not only the fatty acids from marinobactins but also from quorum sensing molecules. acs.orgescholarship.org This dual functionality suggests a sophisticated mechanism by which Marinobacter can modulate its own iron uptake and simultaneously interfere with the communication of competing bacteria. The hydrolysis of the fatty acid from this compound would produce the marinobactin headgroup (MHG), altering its properties and potentially its availability to other organisms. acs.org This ability to degrade siderophores can shape community behaviors related to the competition for iron, a limiting nutrient in many marine environments. acs.org
The table below summarizes the dual role of acylases from Marinobacter in both siderophore modification and quorum quenching.
| Enzyme Activity | Substrate(s) | Product(s) | Ecological Implication |
| Siderophore Hydrolysis | Acyl Marinobactins (e.g., this compound) | Marinobactin Headgroup (MHG) + Fatty Acid | Alters iron-binding properties; may release iron or make it available to other organisms. acs.org |
| Quorum Quenching | Acyl-Homoserine Lactones (AHLs) | Homoserine Lactone + Fatty Acid | Disrupts bacterial communication, inhibiting processes like biofilm formation and virulence. scielo.bracs.org |
Impact on Marine Ecosystem Dynamics
The influence of this compound extends beyond direct microbial interactions to impact the broader dynamics of marine ecosystems, particularly concerning phytoplankton, the base of most marine food webs.
Influence on Phytoplankton Productivity and Community Structure
Iron is a critical limiting nutrient for phytoplankton growth in vast regions of the ocean. nih.gov The availability of iron, therefore, directly controls primary productivity and the structure of phytoplankton communities. nih.govmmab.ca Siderophores like this compound play a pivotal role in this process by binding to scarce iron and making it more bioavailable to marine microorganisms, including phytoplankton. researchgate.net
The production of siderophores by bacteria creates a complex competitive and mutualistic landscape. Bacteria compete with phytoplankton for iron, and the production of high-affinity siderophores like this compound can give them a competitive advantage. researchgate.net However, the story is more nuanced. Some phytoplankton have been shown to be able to acquire iron from bacterial siderophores, suggesting a potential for mutualistic relationships. nih.gov For instance, the photolysis of iron-siderophore complexes, a process where light breaks down the complex to release iron, can enhance iron uptake by phytoplankton. nih.gov The chemical structure of some marine siderophores, including those with α-hydroxycarboxylic acid moieties like the marinobactins, makes their iron complexes photoreactive. hawaii.edu This photoreactivity can lead to the reduction of Fe(III) to the more soluble Fe(II), increasing its availability to phytoplankton. nih.gov
Changes in environmental conditions, such as water temperature, can also influence phytoplankton community structure and their efficiency in utilizing resources, which is indirectly affected by the availability of essential nutrients like iron. frontiersin.org The intricate dance between bacteria producing siderophores like this compound and the diverse phytoplankton community ultimately shapes the flow of energy and carbon through the marine food web. us-ocb.org
Ecological Implications of Amphiphilic Siderophore Design in Marine Environments
The amphiphilic nature of this compound, possessing both a hydrophilic (water-loving) headgroup that chelates iron and a hydrophobic (water-fearing) fatty acid tail, is a key adaptation to the dilute marine environment. nih.gov This design has significant ecological implications.
One major advantage of the amphiphilic structure is the potential to reduce the diffusive loss of the siderophore away from the producing cell. nih.govpnas.org In the vastness of the ocean, releasing a soluble siderophore can be an inefficient strategy for iron acquisition, as the molecule can easily drift away before it or its iron-bound form can be reacquired. The fatty acid tail of this compound allows it to associate with the cell membrane of the producing bacterium, keeping the siderophore close and increasing the chances of successful iron uptake. mdpi.compnas.org This is particularly important in low-iron environments where the metabolic cost of producing siderophores is high. pnas.org
The partitioning behavior of this compound is also noteworthy. The iron-free (apo) form of this compound has been shown to partition into membranes to a much greater extent than the iron-bound (ferric) form. hawaii.edunih.gov This suggests a dynamic mechanism where the apo-siderophore associates with the cell surface to scavenge for iron, and once it binds iron, its decreased membrane affinity may facilitate its transport into the cell or its release into the immediate vicinity for uptake.
Furthermore, the amphiphilic nature of marinobactins allows them to form micelles at low concentrations, which can shrink upon binding iron and even form vesicles in the presence of excess iron. mdpi.com This self-assembly behavior could play a role in concentrating iron and facilitating its uptake.
The prevalence of amphiphilic siderophores in low-iron ocean regions suggests that this design is a successful evolutionary strategy for microbial life in these challenging environments. pnas.org The table below highlights the key features and ecological advantages of the amphiphilic design of this compound.
| Feature of Amphiphilic Design | Ecological Implication |
| Hydrophobic Fatty Acid Tail | Reduces diffusive loss by associating with the cell membrane. nih.govpnas.org |
| Hydrophilic Headgroup | Chelates ferric iron with high affinity. researchgate.net |
| Differential Partitioning | Apo-form has higher membrane affinity than the ferric form, potentially aiding in iron scavenging and uptake. hawaii.edunih.gov |
| Self-Assembly (Micelles/Vesicles) | May help in concentrating iron from the dilute marine environment. mdpi.com |
Research Methodologies and Analytical Approaches for Marinobactin E Studies
Isolation and Purification Techniques
The journey from a complex bacterial culture to pure Marinobactin E involves several critical steps, including optimizing bacterial growth, extracting the compound from the culture, and purifying it using advanced chromatographic methods.
Bacterial Culture and Growth Optimization
The production of this compound is intrinsically linked to the cultivation of the producing marine bacterium, such as Marinobacter sp. strain DS40M6. nih.gov Optimization of culture conditions is paramount to maximize the yield of this siderophore. This involves a systematic investigation of various factors that influence bacterial growth and secondary metabolite production.
Key parameters that are often optimized include:
Medium Composition: The choice and concentration of carbon and nitrogen sources, as well as essential minerals and trace elements, are critical. For instance, some studies utilize artificial seawater medium to mimic the natural environment of the producing organism. nih.govacs.org The composition of the medium can be systematically varied to identify the optimal nutrient balance for robust growth and high-level this compound production. mdpi.comnih.govplos.orgmdpi.com
Incubation Period: The production of siderophores like this compound is often growth-phase dependent, typically occurring during the late logarithmic or early stationary phase of bacterial growth. nih.gov Therefore, determining the optimal harvest time is crucial for maximizing the yield. nih.gov
Temperature and pH: Maintaining optimal temperature and pH throughout the cultivation period is essential for bacterial health and consistent siderophore production. nih.govplos.org These parameters are often controlled and monitored in bioreactors for large-scale production. nih.gov
Aeration and Agitation: Adequate aeration, often achieved through shaking in rotary shakers, is necessary for the growth of aerobic marine bacteria that produce this compound. nih.govpnas.org
The optimization process often employs Design of Experiment (DoE) methodologies to efficiently screen multiple variables and their interactions, leading to a well-defined and reproducible fermentation process for this compound production. mdpi.com
Extraction from Culture Supernatant and Cell Pellets
Following optimal bacterial growth, the next step is to separate this compound from the culture medium. Marinobactins, including this compound, are typically found in the culture supernatant after the bacterial cells are removed by centrifugation. nih.govpnas.orghawaii.edu However, due to their amphiphilic nature, a portion can also be associated with the cell pellets, particularly under certain growth conditions. pnas.orgpnas.org
The most common method for extracting this compound from the cell-free supernatant involves the use of solid-phase extraction with a hydrophobic resin, such as Amberlite XAD-2. nih.govnih.govpnas.org This resin effectively adsorbs the amphiphilic siderophores from the aqueous supernatant. The resin is then washed to remove salts and other polar impurities before the siderophores are eluted with an organic solvent, typically methanol. nih.govnih.govpnas.org
For cell-associated marinobactins, an extraction with ethanol (B145695) is often employed after washing the cell pellet. pnas.orgpnas.org The resulting extract is then processed similarly to the supernatant extract.
The crude extract obtained from either the supernatant or the cell pellet is then concentrated, often under reduced pressure using a rotary evaporator, to prepare it for the final purification step. nih.govnih.govpnas.org
Chromatographic Purification Methods (e.g., RP-HPLC)
The final and most critical step in obtaining pure this compound is chromatographic purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating the various marinobactin congeners and removing any remaining impurities. nih.govnih.govpnas.orgnih.govacs.org
Key aspects of the RP-HPLC purification of this compound include:
Column Chemistry: C4 and C18 reversed-phase columns are commonly used. nih.govnih.govacs.orgpnas.orgnih.govacs.org The choice of column depends on the specific separation requirements, with C4 columns being suitable for larger peptides and C18 for a broader range of hydrophobicities. nih.govlcms.czresearchgate.net
Mobile Phase: A gradient elution system is typically employed, using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.govpnas.orgnih.govacs.org The gradient is carefully optimized to achieve baseline separation of this compound from other marinobactins and impurities. nih.gov
Detection: The elution of the siderophores is monitored using a UV detector, typically at a wavelength of 215 nm, which corresponds to the peptide bonds present in the molecule. nih.govnih.govpnas.orgnih.govacs.org
Fraction Collection: The peak corresponding to this compound is collected, and its purity is often confirmed by analytical HPLC before proceeding to structural elucidation. nih.gov
The following table summarizes a typical RP-HPLC setup for this compound purification:
| Parameter | Description |
| Column | Preparative C4 or C18 reversed-phase column nih.govnih.govnih.gov |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) nih.govnih.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.05% TFA nih.govnih.govpnas.orgnih.gov |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B nih.govnih.govpnas.orgnih.gov |
| Detection | UV at 215 nm nih.govnih.govpnas.orgnih.gov |
This rigorous purification process is essential to obtain a highly pure sample of this compound, which is a prerequisite for accurate structural analysis and subsequent biochemical studies.
Structural Elucidation Methods
Determining the precise chemical structure of this compound relies on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the molecule's mass, fragmentation patterns, and the connectivity of its atoms.
Mass Spectrometry Techniques (e.g., ESI-MS, MS/MS)
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of this compound. Electrospray ionization (ESI) is the preferred ionization method as it is a soft technique that allows the analysis of large, non-volatile biomolecules like peptides without significant fragmentation. nih.govacs.orgnih.govacs.org
ESI-MS: This technique is used to determine the accurate molecular weight of this compound. nih.govacs.org The observation of the protonated molecular ion [M+H]⁺ provides the initial and crucial piece of information about the compound's elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS): To gain insight into the amino acid sequence and the structure of the fatty acid tail, tandem mass spectrometry is employed. nih.govnih.govacs.org In this technique, the parent ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-type ions for peptides) are then analyzed. nih.gov The fragmentation pattern reveals the sequence of amino acids in the peptide headgroup and the mass of the fatty acid appendage. nih.gov For instance, the loss of specific fragments can be correlated to the individual amino acid residues and the acyl chain. nih.gov
The following table highlights the key mass spectrometry techniques and their contribution to the structural elucidation of this compound:
| Technique | Information Obtained |
| ESI-MS | Accurate molecular weight and elemental composition. nih.govacs.org |
| MS/MS | Amino acid sequence of the peptide headgroup and identification of the fatty acid tail through fragmentation analysis. nih.govnih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Headgroup and Coordination
While mass spectrometry provides information on the linear sequence and mass, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure and the coordination of the iron atom in the Fe(III)-Marinobactin E complex. acs.orgpnas.orgacs.org
¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon (¹³C) NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.govacs.org The chemical shifts, coupling constants, and integration of the signals help to identify the different types of amino acid residues and the fatty acid chain. nih.govacs.org
2D NMR Techniques: More complex two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, which helps in piecing together the spin systems of the amino acid residues. nih.govacs.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N, allowing for the assignment of proton and carbon signals to specific positions in the molecule. nih.govacs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the individual amino acid residues and linking the fatty acid tail to the peptide headgroup. nih.govacs.org
NMR for Coordination Studies: NMR can also be used to study the interaction of this compound with metal ions like Fe(III). The paramagnetic nature of Fe(III) causes significant line broadening of the NMR signals of the coordinating ligands. pnas.orgacs.org By observing which proton resonances are broadened upon the addition of Fe(III), the specific atoms involved in iron coordination can be identified. pnas.orgacs.org For example, studies have shown that the addition of Fe-Marinobactin E to lipid vesicles causes a dramatic broadening of the ¹H-choline resonance, indicating the binding of the siderophore to the membrane. pnas.orgacs.org
The combination of эти powerful analytical techniques provides a comprehensive picture of the chemical structure of this compound, laying the foundation for understanding its role in iron acquisition by marine bacteria.
Infrared (IR) Spectroscopy for Coordination Environment
Infrared (IR) spectroscopy is a valuable tool for investigating the coordination environment of metal-siderophore complexes. While detailed IR studies specifically on this compound are not extensively published, research on the closely related Marinobactin C provides significant insights into how this technique is applied. nih.gov By analyzing the vibrational frequencies of chemical bonds, IR spectroscopy can determine which functional groups are involved in metal chelation.
Differences in the IR spectra between the gallium(III) and iron(III) complexes of marinobactins have been particularly revealing. nih.govnih.gov In the 1600–1700 cm⁻¹ region of the IR spectrum, which corresponds to carbonyl (C=O) stretching frequencies, notable differences are observed between Ga(III)-marinobactin-C and Fe(III)-marinobactin-C. nih.gov These spectral shifts suggest that while the hydroxamate groups are coordinated to Ga(III), the β-hydroxyamide moiety is not. nih.govnih.gov Conversely, the data corroborates that Fe(III) is coordinated to the β-hydroxyamide group in addition to the hydroxamate groups. nih.govnih.gov This comparative analysis allows researchers to infer the specific binding sites and coordination geometry of the metal center in Marinobactin complexes.
Techniques for Studying Metal Binding and Complexation
Understanding the metal-binding affinity and speciation of this compound is fundamental to comprehending its function as a siderophore. Potentiometric titrations and spectrophotometric assays are primary methods used to quantify these interactions.
Potentiometric Titrations for Stability Constants and pKa Values
Potentiometric titration is a precise method used to determine the acid dissociation constants (pKa values) of a ligand and the stability constants of its metal complexes. dergipark.org.trhakon-art.com For this compound, this technique involves titrating the iron-free siderophore (apo-marinobactin E) with a standard base to determine the pKa values of its acidic functional groups. nih.gov Subsequent titrations in the presence of Fe(III) are used to calculate the formation constant of the Fe(III)-Marinobactin E complex. nih.gov
| Parameter | Value | Functional Group Assignment |
| pKa₁ | 3.85 | Terminal Carboxylic Acid |
| pKa₂ | 8.89 | Hydroxamic Acid |
| pKa₃ | 9.52 | Hydroxamic Acid |
| log KML (Fe(III)) | 31.80 | Overall Stability Constant |
Table 1: Potentiometrically determined pKa values and Fe(III) stability constant for this compound. Data sourced from reference nih.gov.
Spectrophotometric Assays (e.g., Chrome Azurol S (CAS) assay)
The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method for detecting and quantifying siderophores. mdpi.comacs.org The assay is based on the principle of competitive binding; the blue-green ternary complex of CAS, Fe(III), and a detergent will change color to yellow-orange when a strong iron chelator, such as this compound, removes the iron from the dye complex. researchgate.netnih.gov This color change can be measured spectrophotometrically to determine the amount of siderophore present.
The CAS assay is instrumental in the study of marinobactins. It is frequently used during the isolation process to identify HPLC fractions containing siderophores. nih.gov For example, the discovery of Marinobactin F was prompted by the observation of a CAS-reactive peak eluting from an HPLC column. nih.gov The assay confirms the high-affinity iron-chelating nature of this compound and related compounds. researchgate.netresearchgate.net
Methods for Investigating Self-Assembly and Membrane Interactions
As an amphiphilic molecule, this compound exhibits complex self-assembly behavior in aqueous solutions, a property investigated primarily through light scattering and neutron scattering techniques.
Light Scattering Techniques (e.g., Dynamic Light Scattering (DLS))
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. In the context of this compound, DLS has been essential for characterizing the size and behavior of its self-assembled structures. nih.govacs.org
Studies using DLS have shown that in its iron-free (apo) form, this compound assembles into micelles with an average diameter of 4.0 nm. nih.govacs.org Upon coordinating with one equivalent of Fe(III), these micelles shrink to a mean diameter of approximately 2.8 nm. nih.govacs.org A significant finding from DLS analysis is the micelle-to-vesicle transition (MVT) that occurs in the presence of excess Fe(III); under these conditions, the micelles rearrange into much larger unilamellar vesicles with diameters around 190-200 nm. nih.govresearchgate.net Furthermore, DLS has been used to show that other metal ions, including Cd(II), Zn(II), and La(III), can also induce the formation of vesicles from Fe(III)-Marinobactin E micelles, with resulting diameters ranging from approximately 90 to 190 nm. nih.govnist.gov
Small-Angle Neutron Scattering (SANS) for Supramolecular Structures
Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. It has been applied in concert with DLS to provide more detailed structural information about the supramolecular assemblies of this compound. nih.govnih.govnist.gov
SANS data confirms that apo-Marinobactin E forms spherical micelles with a diameter of about 4.6 nm, which decrease to around 3.5 nm upon Fe(III) coordination. nih.gov The technique has been crucial in modeling the micelle-to-vesicle transition, showing a decrease in the micelle population corresponding with an increase in the vesicle population as excess Fe(III) is added. researchgate.net For the larger aggregates formed in the presence of other metal ions like Zn(II), SANS profiles exhibit a distinct Bragg peak, which is characteristic of ordered structures. nih.govnist.gov These peaks were successfully fitted to a SANS model for multilamellar vesicles, indicating a layered structure with an interbilayer repeat distance of approximately 5.0 to 5.6 nm. nih.govnist.gov
| Condition | Technique | Aggregate Type | Average Diameter / Feature |
| Apo-Marinobactin E | DLS | Micelle | 4.0 nm |
| Apo-Marinobactin E | SANS | Micelle | ~4.6 nm |
| Fe(III)-Marinobactin E | DLS | Micelle | ~2.8 nm |
| Fe(III)-Marinobactin E | SANS | Micelle | ~3.5 nm |
| Fe(III)-Marinobactin E + excess Fe(III) | DLS | Unilamellar Vesicle | ~200 nm |
| Fe(III)-Marinobactin E + Cd(II), Zn(II), or La(III) | DLS | Vesicle | ~90 - 190 nm |
| Fe(III)-Marinobactin E + Zn(II) | SANS | Multilamellar Vesicle | Interbilayer distance: ~5.0 - 5.6 nm |
Table 2: Summary of self-assembly structures of this compound as determined by DLS and SANS. Data sourced from references nih.govacs.orgnih.govnist.govnih.gov.
Model Membrane Systems (e.g., Phosphatidylcholine Vesicles)
To investigate the thermodynamics and kinetics of this compound's interaction with biological membranes, researchers utilize model membrane systems. acs.orgacs.org These systems typically consist of unilamellar phospholipid vesicles, which mimic the basic structure of a cell membrane. acs.org Specifically, small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs) composed of L-α-dimyristoylphosphatidylcholine (DMPC) are commonly employed. acs.orgnih.gov The use of these synthetic vesicles allows for controlled studies of how the amphiphilic structure of this compound, with its hydrophilic head and hydrophobic tail, governs its partitioning into and dissociation from a lipid bilayer. pnas.orgacs.org Studies have also used vesicles made from the anionic lipid DMPi to confirm that membrane association is driven by the hydrophobic tail rather than electrostatic interactions with the headgroup. acs.org This approach is crucial for understanding the fundamental biophysical properties of this compound, separate from the complexities of a living cell. acs.org
Fluorescence Quenching for Membrane Binding Kinetics
Fluorescence quenching is a powerful technique used to characterize the interactions between this compound and model membranes. acs.orgnih.gov This method can determine the kinetics of membrane binding and dissociation, particularly for the iron(III) complex, Fe-Marinobactin E. acs.orgnih.gov In these experiments, a fluorescent probe, such as pyrene, is incorporated into the vesicle membrane. acs.org When the iron-bound siderophore (Fe-Mₑ), which acts as a quencher, associates with the membrane, it decreases the fluorescence emission of the probe. acs.org The rate and extent of this quenching provide quantitative data on how quickly the siderophore binds to and is released from the lipid bilayer. acs.orgacs.org This method has been instrumental in determining the association (kₒₙ) and dissociation (kₒff) rate constants for Fe-Marinobactin E with phosphatidylcholine vesicles. acs.orgnih.gov
Ultracentrifugation for Partitioning Studies
Ultracentrifugation is a fundamental technique for studying the partitioning of this compound between the aqueous phase and membranes. acs.orgnih.gov This method is applied to both model vesicle systems and live bacterial cells. pnas.orgnih.gov The process involves incubating this compound with either phospholipid vesicles or a suspension of bacterial cells and then subjecting the mixture to high-speed centrifugation (e.g., 140,000 x g or 200,000 x g). pnas.orgnih.gov This force is sufficient to pellet the vesicles or cells, effectively separating them from the supernatant. pnas.orgnih.gov
Following centrifugation, the concentration of the siderophore remaining in the supernatant is precisely quantified using High-Performance Liquid Chromatography (HPLC). pnas.orgnih.gov By comparing this concentration to the initial concentration, researchers can calculate the partition coefficient (Kₓ), which represents the siderophore's affinity for the membrane phase. acs.orgnih.gov This methodology has revealed a significant finding: the iron-free form, apo-Marinobactin E, has a substantially higher partition coefficient and thus a stronger affinity for model membranes than the iron-bound complex, Fe(III)-Marinobactin E. acs.orgnih.gov
Approaches for Studying Cellular Uptake
Distinguishing between passive membrane partitioning and active, energy-dependent uptake is a key challenge in studying amphiphilic siderophores like this compound. nih.govnih.govresearchgate.net Researchers employ a combination of techniques to elucidate the specific mechanisms of cellular uptake.
Radiolabeling Techniques (if applicable in context)
Radiolabeling is a common and powerful method for tracing the uptake of nutrients in microorganisms. In the context of iron acquisition, the radioactive isotope ⁵⁵Fe is often used to label iron-siderophore complexes. While this technique has been used to demonstrate active transport of other siderophores in the genus Marinobacter, specific studies detailing its direct application to track the uptake of the Fe(III)-Marinobactin E complex are less prominent in the literature, which has favored other methods. pnas.org The principle involves incubating cells with the ⁵⁵Fe-labeled siderophore and measuring the accumulation of radioactivity within the cells over time.
HPLC-based Monitoring of Intra- and Extracellular Siderophore Concentrations
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the fate of this compound in cellular uptake experiments. nih.gov An experimental setup involves harvesting Marinobacter sp. cells, washing them to remove endogenous siderophores, and resuspending them in fresh medium. nih.govacs.org A defined concentration of this compound (both apo and iron-bound forms) is added to the cell suspension. nih.gov
Over the course of the experiment, aliquots of the suspension are taken, and the cells are pelleted by centrifugation. nih.govacs.org The supernatant is then analyzed by reverse-phase HPLC (RP-HPLC), often using a C4 or C18 column, with detection at 215 nm. pnas.orgnih.govacs.org This allows for the simultaneous quantification of both apo-Mₑ and Fe(III)-Mₑ remaining in the extracellular medium. nih.gov A significant decrease in the concentration of Fe(III)-Mₑ in the supernatant, especially when compared to controls, indicates cellular uptake. nih.gov In some advanced studies, isotopically labeled ¹⁵N-Marinobactin E has been used to track its conversion and hydrolysis by the bacteria, further demonstrating the power of HPLC coupled with mass spectrometry. acs.org
Application of Metabolic Inhibitors and Temperature Control
To differentiate between passive partitioning and active transport, researchers manipulate the metabolic state of the bacterial cells. nih.gov This involves controlling the temperature and using metabolic poisons. nih.govpnas.org Active transport is an energy-dependent process and is therefore inhibited at low temperatures or by chemicals that disrupt energy production. pnas.org
In a typical experiment, uptake of Fe(III)-Marinobactin E by Marinobacter sp. is measured under normal conditions (e.g., ambient temperature) and compared to uptake in cells incubated at low temperatures (e.g., 4°C) or cells treated with a metabolic inhibitor like potassium cyanide (KCN). nih.govpnas.org Studies have shown that the uptake of Fe(III)-Marinobactin E is significantly reduced in KCN-treated cells compared to active cells. nih.gov This finding, that uptake is inhibited by metabolic poisons, strongly suggests that the process is not mere passive partitioning but rather an active, energy-requiring transport mechanism mediated by specific receptors on the cell surface. nih.gov
Data Tables
This compound Partitioning in Model Vesicle Systems
| Compound | Vesicle Type | Molar Fraction Partition Coefficient (Kₓ) | Reference |
|---|---|---|---|
| Apo-Marinobactin E | LUVs (DMPC) | 3.6 x 10⁵ | acs.orgnih.gov |
| Apo-Marinobactin E | SUVs (DMPC) | 6.3 x 10⁵ | acs.orgnih.gov |
| Fe(III)-Marinobactin E | LUVs (DMPC) | 9.6 x 10³ | acs.orgnih.gov |
| Fe(III)-Marinobactin E | SUVs (DMPC) | 1.3 x 10⁴ | acs.orgnih.gov |
| Apo-Marinobactin E | LUVs (Phosphatidylcholine) | 6387 M⁻¹ | nih.gov |
| Fe(III)-Marinobactin E | LUVs (Phosphatidylcholine) | 174 M⁻¹ | nih.gov |
LUVs: Large Unilamellar Vesicles; SUVs: Small Unilamellar Vesicles; DMPC: L-α-dimyristoylphosphatidylcholine.
Membrane Binding Kinetics of Fe(III)-Marinobactin E
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Association Rate Constant (kₒₙ) | 1.01 | M⁻¹ s⁻¹ | acs.orgnih.gov |
| Dissociation Rate Constant (kₒff) | 4.4 x 10⁻³ | s⁻¹ | acs.orgnih.gov |
Analysis of Iron-Repressible Outer Membrane Protein Expression (e.g., SDS-PAGE)
The expression of iron-repressible outer membrane proteins (IROMPs) is a key bacterial response to iron-limited conditions, often mediated by siderophore systems like that of marinobactin. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to analyze the protein profiles of bacterial outer membranes and to identify the upregulation of specific proteins in response to iron deprivation. ubc.canih.gov
In the context of marinobactin-producing organisms, SDS-PAGE analysis would involve comparing the outer membrane protein profiles of bacteria grown in iron-replete versus iron-deplete media. Under iron-limiting conditions, the expression of IROMPs, which function as receptors for ferri-siderophore complexes, is induced. ubc.ca These proteins would appear as distinct bands on an SDS-PAGE gel that are either absent or present at a much lower intensity in the iron-rich samples.
The general procedure for such an analysis includes the isolation of outer membrane fractions from bacterial cultures. frontiersin.org The proteins are then denatured and separated by size via electrophoresis on a polyacrylamide gel containing SDS. nih.gov Staining the gel, typically with Coomassie brilliant blue or silver stain, allows for the visualization of the protein bands. nih.govfrontiersin.org The molecular weights of the IROMPs can be estimated by comparing their migration to that of known molecular weight markers. nih.gov This technique has been widely used to identify and characterize OMPs in various Gram-negative bacteria. nih.govmdpi.com
Biosynthetic Pathway Analysis Techniques
Genome Mining and Bioinformatics (e.g., BLASTp analysis)
The elucidation of the biosynthetic pathway of marinobactins heavily relies on genome mining and bioinformatic tools. escholarship.orgescholarship.org The Basic Local Alignment Search Tool for proteins (BLASTp) is a cornerstone of this approach, enabling researchers to identify homologous genes in a sequenced genome that are likely involved in the siderophore's synthesis. nih.gov
For marinobactin, scientists have used genome mining to identify the nonribosomal peptide synthetase (NRPS) gene clusters responsible for its assembly. researchgate.netrsc.org In Marinobacter nanhaiticus D15-8W, two putative NRPS genes, ENO16763 and ENO16762, have been proposed to direct marinobactin biosynthesis. researchgate.net BLASTp analysis of the deduced protein sequences from these genes reveals domains characteristic of NRPS machinery, such as adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains. acs.org
The analysis predicts a biosynthetic scheme that starts with an acyl-CoA ligase domain initiating the pathway. rsc.orgacs.org This is followed by the sequential addition of amino acid precursors, including L-aspartic acid, L-diaminobutyric acid, L-serine, and L-N⁵-hydroxyornithine, with some undergoing epimerization. rsc.org Bioinformatic platforms like antiSMASH are instrumental in identifying such biosynthetic gene clusters within microbial genomes and comparing them to known pathways. vliz.be
Gene Knockout Mutagenesis and Complementation Studies
To functionally validate the involvement of candidate genes identified through genome mining, gene knockout mutagenesis is a critical experimental strategy. dnascript.combiorxiv.org This reverse genetics approach involves inactivating a specific gene to observe the resulting phenotypic change, in this case, the cessation of marinobactin production.
In the study of marinobactin biosynthesis, a targeted knockout of a putative biosynthetic gene, such as one of the NRPS genes, would be performed. acs.org If the resulting mutant strain is unable to produce marinobactins, it provides strong evidence for the gene's role in the pathway.
Following the creation of a knockout mutant, a complementation study is often conducted to confirm that the observed phenotype is directly due to the inactivated gene and not to unintended secondary mutations. biorxiv.orgnih.gov This involves reintroducing a functional copy of the knocked-out gene into the mutant strain. nih.gov Restoration of marinobactin production in the complemented strain would definitively link the gene to the biosynthetic pathway. These techniques are fundamental for moving from computational predictions to experimental validation of gene function in the biosynthesis of natural products like marinobactin. acs.orgdnascript.com
Gene Expression Profiling (e.g., qPCR)
Quantitative polymerase chain reaction (qPCR), also known as real-time PCR, is a powerful technique for quantifying gene expression levels. thermofisher.comnih.gov In the context of this compound research, qPCR can be used to measure the transcript levels of the biosynthetic genes under different conditions, particularly in response to iron availability.
This method involves extracting RNA from the bacterial cells, converting it to complementary DNA (cDNA) through reverse transcription (a process known as RT-qPCR), and then amplifying specific target gene sequences. thermofisher.com The amplification is monitored in real-time using fluorescent dyes or probes. nih.gov By comparing the expression levels of the putative marinobactin biosynthetic genes in iron-limited versus iron-replete conditions, researchers can confirm that their expression is indeed regulated by iron, a hallmark of siderophore biosynthetic genes. This technique provides sensitive and quantitative data on gene regulation, offering insights into the molecular mechanisms controlling marinobactin production. thermofisher.comgmo-qpcr-analysis.info
Comparative Studies and Broader Biological Implications of Marinobactin E
Comparative Analysis with Other Amphiphilic Marine Siderophores
Marinobactin E is part of a growing class of amphiphilic siderophores produced by marine bacteria. These molecules are characterized by a hydrophilic headgroup responsible for iron chelation and a hydrophobic fatty acid tail. This structure is a significant adaptation to the dilute marine environment. A comparative analysis of this compound with other marine siderophores like aquachelins, amphibactins, and ochrobactins reveals both conserved strategies and unique adaptations in iron acquisition.
Structural Divergence and Conservation (e.g., Aquachelins, Amphibactins, Ochrobactins)
While sharing the general amphiphilic architecture, marinobactins, aquachelins, amphibactins, and ochrobactins exhibit notable structural diversity. hawaii.edu
Marinobactins , produced by Marinobacter species, possess a hexapeptide headgroup. escholarship.org All marinobactins share the same hexapeptide, which is connected to different fatty acid tails. escholarship.org
Aquachelins , produced by Halomonas aquamarina, have a larger headgroup composed of seven amino acids. pnas.orgescholarship.org
Amphibactins , found in Vibrio species, are distinguished by a smaller peptidic headgroup of only four amino acids. hawaii.edupnas.org
Ochrobactins , produced by Ochrobactrum sp., have a citrate-based headgroup rather than a peptide-based one and are appended with two fatty acid chains. nih.govnih.gov
A key conserved feature among many of these siderophores is the presence of hydroxamate groups for iron (III) coordination. pnas.orghawaii.edu Marinobactins, aquachelins, and amphibactins all utilize N-hydroxy, N-acetyl-ornithine residues for this purpose. pnas.org Additionally, both marinobactins and aquachelins contain β-hydroxy aspartic acid, a photoreactive moiety. hawaii.eduhawaii.edu This is a significant structural feature, as the Fe(III) complexes of these siderophores are photoreactive, leading to the reduction of Fe(III) to Fe(II) and oxidation of the ligand upon exposure to UV light. hawaii.edu
Differences in Headgroup and Fatty Acid Moieties
The specific composition of the headgroup and the attached fatty acids are defining characteristics of each siderophore suite.
This compound has a hexapeptide headgroup and is distinguished by its C16:0 (palmitic acid) fatty acid tail. escholarship.orgnih.gov Other marinobactins feature different fatty acids, such as lauric acid (C12:0) in marinobactin A and myristic acid (C14:0) in marinobactin C. escholarship.org
Aquachelins are characterized by a seven-amino acid peptide headgroup and are appended with C12 to C14 fatty acids, which can be saturated or unsaturated. pnas.orgescholarship.org
Amphibactins possess a smaller headgroup of three ornithine residues and one serine residue, but are attached to a wider range of fatty acids, from C14 to C18, with varying degrees of saturation and hydroxylation. pnas.orgnih.gov
Ochrobactins are unique in this group, featuring a citrate-based headgroup symmetrically derivatized with L-lysine, which is then acylated with fatty acids like (E)-2-octenoic acid and octanoic acid. escholarship.org
These differences in headgroup size and fatty acid length and saturation create a spectrum of amphiphilicity across these siderophore families. nih.gov
Variations in Membrane Partitioning Behavior Across Siderophore Suites
The structural differences, particularly the ratio of the hydrophilic headgroup to the hydrophobic tail, directly impact how these siderophores interact with bacterial cell membranes.
Marinobactins like this compound show a strong affinity for lipid membranes. acs.org Interestingly, the iron-free form (apo-marinobactin E) has a significantly higher partition coefficient than the iron-bound complex (Fe(III)-marinobactin E). hawaii.eduacs.org This suggests a mechanism where the siderophore remains associated with the membrane while scavenging for iron, and upon binding iron, its decreased membrane affinity facilitates its transport into the cell. acs.org While they can associate with membranes, marinobactins are also quite water-soluble and are primarily found in the growth medium. pnas.orgfrontiersin.org
Amphibactins , with their smaller headgroup and longer fatty acid tails, are more hydrophobic and are considered cell-associated siderophores. pnas.orgnih.gov They are typically isolated from the cell pellet rather than the supernatant. hawaii.edunih.gov Their membrane affinities are generally higher than other amphiphilic siderophores, which is likely a strategy to prevent diffusion away from the cell in the open ocean. pnas.orgnih.govresearchgate.net
Aquachelins , being more hydrophilic, are isolated from the supernatant, similar to marinobactins. nih.gov
Ochrobactins , due to their small headgroup and two fatty acid appendages, are also quite hydrophobic and cell-associated. nih.govnih.gov
This variation in membrane partitioning reflects different strategies to balance the need to be soluble enough to capture diffuse iron while remaining close to the producing organism to ensure uptake. pnas.org
Comparison with Terrestrial Siderophores
Comparing marine siderophores like this compound to their terrestrial counterparts reveals distinct adaptations driven by the fundamentally different environments.
Prevalence of Amphiphilicity in Marine vs. Terrestrial Contexts
A striking difference is the high prevalence of amphiphilic structures among marine siderophores compared to those from terrestrial bacteria. pnas.orgnih.gov While hundreds of terrestrial siderophores have been characterized, only a small fraction, such as the ornibactins and mycobactins, are amphiphilic. hawaii.edupnas.org In contrast, a significant portion of known marine siderophores exhibit this dual nature. pnas.org
This prevalence suggests that the amphiphilic structure provides a significant evolutionary advantage in the dilute marine environment, where diffusion is a major challenge for microbial iron acquisition. pnas.orgnih.gov The fatty acid tail allows the siderophore to associate with the cell membrane, effectively keeping it localized and preventing its loss to the surrounding water. pnas.org
Distinct Iron Acquisition Strategies in Different Environments
The differences in siderophore structure reflect broader differences in iron acquisition strategies between marine and terrestrial microbes.
Marine Environments: The extremely low concentration of iron in the oceans (0.01-2 nM) necessitates highly efficient scavenging systems. nih.govnih.gov The production of amphiphilic siderophores that can partition into the cell membrane is a key strategy to overcome the problem of siderophore diffusion. pnas.orgnih.gov Additionally, the photoreactivity of siderophores like the marinobactins and aquachelins may represent another adaptation, allowing for the release of bioavailable Fe(II) through the action of sunlight. hawaii.edu Some marine bacteria have also evolved to produce suites of related siderophores with varying fatty acid tails, potentially to adapt to different membrane compositions or environmental conditions. pnas.orgnih.gov
Terrestrial Environments: In soils, iron concentrations can be higher, but the iron is often locked in insoluble minerals. Terrestrial siderophores are typically highly water-soluble to effectively diffuse through the soil matrix and solubilize ferric iron. The risk of siderophore loss through diffusion is less critical in the more confined soil environment compared to the vastness of the ocean. Therefore, the evolutionary pressure to develop membrane-anchoring fatty acid tails has been lower for most terrestrial bacteria. nih.gov
Evolutionary Aspects of Amphiphilic Siderophore Design
The evolution of siderophores, iron-chelating molecules produced by microorganisms, is a fascinating tale of chemical innovation driven by the intense selective pressure of iron scarcity in many environments. pnas.org Among these, amphiphilic siderophores, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties, represent a remarkable adaptation, particularly in aquatic ecosystems. This compound and its congeners are prime examples of this evolutionary design, showcasing how bacteria have tailored their molecular tools to optimize iron acquisition.
The fundamental design of an amphiphilic siderophore involves a hydrophilic headgroup responsible for chelating ferric iron (Fe³⁺) and a hydrophobic tail, typically a fatty acid chain, that interacts with cell membranes. nih.govhawaii.edu This dual nature is a direct evolutionary response to the challenges of iron uptake in dilute environments like the open ocean. mdpi.compnas.org In such settings, the diffusion of water-soluble siderophores away from the producing cell would be an energetically costly loss. mdpi.com By anchoring the siderophore to the cell membrane via the lipid tail, the producing organism can keep its iron-scavenging machinery in close proximity, enhancing the efficiency of iron capture and uptake. researchgate.netresearchgate.net
The evolution of this amphiphilic strategy is not unique to marinobactins. A wide array of marine bacteria produce suites of similar siderophores, including the aquachelins, amphibactins, and loihichelins. nih.govhawaii.eduacs.org While the specific amino acid composition of the headgroup and the length and saturation of the fatty acid tail can vary, the underlying architectural principle remains the same. This convergent evolution underscores the powerful advantage conferred by an amphiphilic design in marine habitats. hawaii.edu
The structural diversity within a single suite of marinobactins (A-F), each differing in the length and saturation of its fatty acid tail, is itself an evolutionary refinement. nih.gov This variation allows for a gradient of membrane affinity, from more water-soluble, shorter-chain variants that can venture further from the cell to more hydrophobic, longer-chain versions that remain tightly associated with the membrane. nih.gov This "bucket brigade" model suggests a sophisticated mechanism for iron transport, where iron is passed from the more distal to the more proximal siderophores, ultimately delivering it to the cell surface for uptake. nih.gov
The genetic basis for this evolutionary innovation lies in the modular nature of the biosynthetic pathways for these molecules. Marinobactins are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). researchgate.netmdpi.com The genes encoding these enzymes are typically clustered together in the genome in what is known as a biosynthetic gene cluster (BGC). pnas.orgmdpi.com These BGCs are hotspots of evolutionary change, prone to horizontal gene transfer, gene duplication, and modification. pnas.orgnih.gov This genetic flexibility allows for the "mix and match" evolution of siderophore structures, where different peptide headgroups can be combined with various fatty acid activation modules to generate novel amphiphilic compounds. researchgate.net The presence of homologous BGCs for different amphiphilic siderophores across diverse bacterial lineages suggests that horizontal gene transfer has played a significant role in the dissemination of this successful iron acquisition strategy. pnas.org
Furthermore, the evolution of siderophore systems is not just about the acquisition of new biosynthetic pathways but also involves the loss of redundant ones. oup.comasm.org If a bacterium acquires a new siderophore system that is more efficient in its particular niche, the older, less effective system may be lost over time to reduce the metabolic burden on the cell. oup.com This dynamic process of gain and loss shapes the siderophore repertoire of a given microorganism, fine-tuning its ability to compete for the essential nutrient iron.
The table below provides a comparative overview of several well-characterized amphiphilic siderophores, highlighting the structural variations that have arisen through evolution.
| Siderophore Family | Producing Organism (Example) | Headgroup Composition (Key Features) | Fatty Acid Tail Variation |
| Marinobactins | Marinobacter sp. | Peptidic, contains Ornithine and Serine | C12 to C18, varying saturation nih.gov |
| Aquachelins | Halomonas aquamarina | Peptidic, contains β-hydroxyaspartate | C12 to C18, varying saturation hawaii.edu |
| Amphibactins | Vibrio sp. | Peptidic, contains Ornithine and Serine | C14 to C18, varying saturation and hydroxylation pnas.org |
| Loihichelins | Halomonas sp. | Peptidic, complex with multiple amino acids | C10 to C14, varying saturation acs.org |
| Synechobactins | Synechococcus sp. | Based on schizokinen, a citrate-hydroxamate | C8 to C14, saturated mdpi.com |
This table illustrates the diversity within the common theme of amphiphilic siderophore design, a testament to the evolutionary adaptability of microorganisms in their relentless quest for iron.
Future Research Directions and Unresolved Questions for Marinobactin E
Advanced Mechanistic Elucidations
Further research into the precise molecular interactions and dynamics of Marinobactin E will be crucial for a complete picture of its role in iron acquisition for marine bacteria.
The transformation of this compound from micelles to vesicles in the presence of excess iron is a fascinating phenomenon that warrants further detailed investigation. Studies utilizing small-angle neutron scattering (SANS) and dynamic light scattering (DLS) have laid the groundwork for understanding this process. nih.govnist.govnih.govacs.org Unchelated this compound, or apo-ME, self-assembles into micelles with an average diameter of 4.0 nm. nist.govnih.govacs.org Upon coordinating with a single equivalent of iron (Fe(III)), these micelles contract to a mean diameter of approximately 2.8 nm. nist.govnih.govacs.org
A critical turning point occurs when the concentration of Fe(III) surpasses that of this compound. At a molar ratio of less than 1.2 Fe(III) to ME, a portion of the Fe(III)-ME micelles begins to reorganize into unilamellar vesicles with a diameter of about 200 nm. nist.govnih.govacs.org As the Fe(III)/ME ratio increases to between 2 and 3, more complex structures, such as multilamellar vesicles or lamellar stacks, start to form. nist.govnih.gov This micelle-to-vesicle transition (MVT) is a unique characteristic that may serve as a mechanism for marine bacteria to sense and sequester iron. nist.govnih.gov
Future research should focus on the precise molecular triggers and conformational changes that drive this transition. High-resolution imaging techniques and computational modeling could provide a step-by-step visualization of the rearrangement of this compound molecules from a micellar to a vesicular structure. Understanding the energetic favorability and the role of iron in stabilizing the vesicle structure will be key to a comprehensive elucidation of this mechanism.
| State of this compound | Average Diameter of Assembly (nm) | Fe(III)/ME Ratio | Observed Structure |
|---|---|---|---|
| Apo-ME (uncoordinated) | 4.0 | 0 | Micelles |
| Fe(III)-ME | ~2.8 | 1 | Micelles |
| Fe(III)-ME with slight excess Fe(III) | ~200 | <1.2 | Unilamellar Vesicles |
| Fe(III)-ME with greater excess Fe(III) | N/A | 2-3 | Multilamellar Aggregates |
The amphiphilic nature of this compound suggests that its interactions with cell membranes are a critical aspect of its function. nih.govacs.org Research has shown that apo-ME has a strong affinity for lipid membranes, with molar fraction partition coefficients (Kx) of 6.3 x 105 for small unilamellar vesicles (SUVs) and 3.6 x 105 for large unilamellar vesicles (LUVs). nih.govacs.org This strong association is thought to limit the diffusion of the iron-free siderophore away from the cell. nih.govacs.org
Upon binding iron, the membrane affinity of the resulting Fe-ME complex decreases significantly, with Kx values of 1.3 x 104 for SUVs and 9.6 x 103 for LUVs. nih.govacs.org The kinetics of membrane binding and dissociation for Fe-ME have been determined, with an association rate constant (kon) of 1.01 M-1s-1 and a dissociation rate constant (koff) of 4.4 x 10-3 s-1. nih.govacs.org
While these studies provide valuable insight, the precise kinetics of iron release from membrane-associated this compound to a receptor protein are still unknown. Future research should aim to reconstitute the transport system in model membranes to directly measure the rate of iron transfer. This would involve isolating the putative receptor proteins and studying their interaction with Fe-ME in a controlled lipid environment. Understanding the kinetics of this final step is crucial for a complete model of this compound-mediated iron uptake.
| Compound | Membrane Model | Partition Coefficient (Kx) | Kinetic Parameter | Value |
|---|---|---|---|---|
| Apo-Marinobactin E | SUVs | 6.3 x 105 | N/A | N/A |
| Apo-Marinobactin E | LUVs | 3.6 x 105 | N/A | N/A |
| Fe-Marinobactin E | SUVs | 1.3 x 104 | kon | 1.01 M-1s-1 |
| Fe-Marinobactin E | SUVs | 1.3 x 104 | koff | 4.4 x 10-3 s-1 |
| Fe-Marinobactin E | LUVs | 9.6 x 103 | N/A | N/A |
The uptake of ferric siderophores in Gram-negative bacteria is a well-established paradigm that involves specific outer membrane receptor proteins and the TonB-dependent transport system. nih.govnih.gov For this compound, the producing organism, Marinobacter sp. strain DS40M6, has been shown to express two outer membrane proteins with approximate molecular weights of 79 and 81 kDa under low-iron conditions. nih.gov These proteins are strong candidates for being the specific receptors for the Fe-ME complex. nih.gov
The general model posits that the Fe-siderophore complex binds to its specific outer membrane receptor. nih.gov This binding event triggers a conformational change in the receptor, which then interacts with the TonB protein complex in the inner membrane. nih.gov The energy from the proton motive force of the inner membrane is transduced by the TonB complex to the outer membrane receptor, facilitating the transport of the Fe-siderophore into the periplasm. nih.gov From there, it is captured by a periplasmic binding protein and transported into the cytoplasm via an ABC transporter. nih.gov
Future research must focus on the definitive identification and characterization of the 79 and 81 kDa proteins. This would involve gene knockout experiments to confirm their essentiality for this compound-mediated iron uptake. Subsequent isolation and purification of these proteins would allow for detailed binding studies with Fe-ME to determine their affinity and specificity. Elucidating the structure of the receptor, both alone and in complex with Fe-ME, would provide invaluable insights into the recognition and transport mechanism at the molecular level.
Refined Biosynthetic Pathway Understanding
A complete understanding of the biosynthetic pathway of this compound is essential for any future efforts in its genetic engineering for enhanced production or the creation of novel analogs.
The biosynthesis of this compound is predicted to follow a nonribosomal peptide synthetase (NRPS) pathway. researchgate.net In Marinobacter nanhaiticus D15-8W, two putative NRPS genes, ENO16763 and ENO16762, have been proposed to be involved in the synthesis of marinobactins. researchgate.net The predicted pathway, based on the linear NRPS logic, suggests that an acyl-CoA ligase initiates the process by activating a fatty acid. researchgate.net This is followed by the incorporation and subsequent epimerization of L-aspartic acid. researchgate.net The third module is predicted to incorporate L-diaminobutyric acid. researchgate.net
However, a significant gap in our understanding of the this compound biosynthetic pathway is the identity of the enzyme or domain responsible for the cyclization reaction. researchgate.net This step is crucial for the formation of the final siderophore structure. Future research should focus on the functional characterization of the enzymes encoded by the putative marinobactin biosynthetic gene cluster. This will involve heterologous expression of the genes and in vitro assays with the purified enzymes to determine their specific roles in the assembly of this compound. Identifying the elusive cyclization enzyme will be a key milestone in fully understanding this biosynthetic pathway.
The ability to genetically engineer the this compound biosynthetic pathway opens up exciting possibilities for both increasing its production and creating novel analogs with potentially enhanced properties. nih.gov Strategies for enhancing siderophore production often involve the modification of regulatory pathways. mdpi.com For instance, deleting negative regulators of iron acquisition, such as the sreA gene in some fungi, has been shown to significantly increase siderophore yields. mdpi.com Identifying and manipulating similar regulatory elements in Marinobacter sp. could lead to strains that overproduce this compound.
Furthermore, the modular nature of NRPS enzymes makes them amenable to combinatorial biosynthesis. nih.gov By swapping or modifying the domains within the NRPS assembly line, it is possible to incorporate different fatty acids or amino acid building blocks, leading to the creation of a library of novel marinobactin analogs. nih.gov These new compounds could then be screened for improved iron chelation, altered membrane affinity, or even novel biological activities. Future research in this area will likely involve the development of efficient genetic tools for Marinobacter sp. to facilitate the targeted modification of the this compound biosynthetic gene cluster.
Expanded Ecological and Environmental Investigations
While siderophores are widely accepted as key players in marine iron biogeochemical cycling, the specific contribution of this compound remains unquantified. researchgate.netnih.gov Recent advances in analytical techniques have enabled the detection of other siderophore families, such as ferrioxamines and amphibactins, at picomolar concentrations in the water column, confirming their environmental relevance. frontiersin.org
Notably, a 2019 study marked the first identification of marinobactins (specifically A and C) in seawater samples from the Northwest European shelf. frontiersin.org However, their presence was described as sporadic and at trace levels, too low for precise quantification by some methods. frontiersin.org This initial detection confirms that marinobactins are present in the natural environment, but critical research is needed to:
Develop more sensitive and targeted analytical methods for the routine quantification of this compound and its congeners in diverse oceanic regions.
Determine the concentration and distribution of this compound in different water masses, such as surface waters, the deep chlorophyll (B73375) maximum, and in association with sinking particles.
Integrate quantitative data into biogeochemical models to assess the flux of iron mediated by this compound and evaluate its importance relative to other siderophores and organic ligands. frontiersin.org
The amphiphilic nature of this compound, which facilitates its association with cell membranes, suggests it evolved as a strategy to prevent the loss of this valuable iron chelator via diffusion in competitive marine environments. nih.govpnas.org This property inherently points to a role in mediating microbial interactions, yet the specifics remain largely unexplored.
A compelling avenue for future research stems from the discovery that the acyl amidase from Marinobacter sp. DS40M6, which modifies marinobactins, can also hydrolyze the fatty acid tails from aquachelins, the siderophores produced by Halomonas aquamarina. nih.gov When these two bacteria, which were isolated from the same seawater sample, are co-cultured, this enzymatic cross-reaction occurs, demonstrating a direct and sophisticated interaction. nih.gov This finding opens up several research questions:
Is the hydrolysis of a competitor's siderophore a cooperative or antagonistic interaction? Does it release iron for community use, or does it disable the competitor's iron uptake system?
Can other marine bacteria utilize this compound produced by Marinobacter species, a phenomenon known as siderophore piracy?
How does the production of a suite of marinobactins with varying fatty acid tails (and thus varying hydrophobicity) influence the spatial dynamics of iron acquisition within a microbial consortium or biofilm? pnas.orgnih.gov
While siderophores are defined by their high affinity for Fe(III), their potential to interact with and influence the biogeochemical cycles of other trace metals is an emerging area of research. The structural motifs in this compound that bind iron could potentially chelate other metals, although likely with lower affinity.
Intriguing research has shown that the Fe(III)-marinobactin E complex can interact with other divalent cations. Specifically, zinc (Zn(II)) and cadmium (Cd(II)) have been shown to cross-link two molecules of Fe(III)-marinobactin E by coordinating to the terminal carboxylate groups of the peptide headgroups. nih.gov This indicates that this compound could play a role in the aggregation of metal complexes and potentially influence the cycling of zinc and cadmium. Furthermore, other siderophore families have been shown to bind elements like boron. sdsu.edu Future studies should investigate:
The stability constants of apo-marinobactin E with other biologically important trace metals such as copper, zinc, manganese, and cobalt to determine the likelihood of complexation in seawater.
Whether this compound can facilitate the transport of these other metals into cells, either its own or those of other microbes.
The impact of these secondary metal interactions on the bioavailability and toxicity of trace metals in marine ecosystems.
Exploration of Non-Classical Biological Functions
Quorum sensing is a system of bacterial cell-to-cell communication that relies on the production and detection of signaling molecules, such as N-acyl homoserine lactones (AHLs), to coordinate group behaviors. frontiersin.orgfrontiersin.org The enzymatic degradation or inhibition of these signals is known as quorum quenching. frontiersin.orgnih.gov While some siderophores, such as desferrioxamine B, have been shown to possess quorum quenching capabilities, this function has not been directly demonstrated for this compound itself. uwa.edu.au
However, a significant discovery provides a strong rationale for future investigation in this area. The same acyl amidase enzyme produced by Marinobacter sp. DS40M6 to hydrolyze the fatty acid from marinobactin was also found to be active against octanoyl homoserine lactone, a known quorum sensing signal molecule. nih.gov This suggests that the producing organism has the enzymatic capacity to interfere with bacterial communication. This leads to several key unresolved questions:
Does this compound itself act as a competitive inhibitor of AHL receptors, or is quorum interference solely a function of the related hydrolase enzyme? researchgate.net
Is the quorum quenching activity of the hydrolase a primary biological function, or an incidental side-effect of its role in siderophore modification?
Could the production of this enzyme be a strategy for Marinobacter to disrupt the coordinated activities (e.g., biofilm formation, virulence) of competing bacteria in its environment? nih.govfrontiersin.org
Exploring this potential non-classical function could reveal a new dimension to the ecological role of this compound and its producing organisms.
Potential Signaling Roles in Microbial Interactions
The role of this compound and its congeners may extend beyond simple iron acquisition to encompass complex signaling functions within microbial communities. The structural similarity of these amphiphilic siderophores to other membrane-active signaling molecules, such as N-acyl homoserine lactones involved in quorum sensing, suggests a potential for dual functionality. nih.gov A key area of investigation is the enzymatic hydrolysis of the fatty acid tail from the marinobactin headgroup. This process, observed during the late logarithmic growth phase of Marinobacter species, is catalyzed by specific acylases. escholarship.org
One such enzyme, MhtA, found in Marinobacter nanhaiticus D15-8W, has been shown to hydrolyze not only apo-marinobactins but also dodecanoyl-homoserine lactone, a known quorum-sensing molecule. This dual substrate specificity provides a direct biochemical link between siderophore metabolism and bacterial communication networks. A crucial unresolved question is how this hydrolysis is regulated and what specific cellular responses it triggers. Interestingly, the iron-bound form of marinobactin is resistant to this enzymatic cleavage, suggesting that the iron status of the cell could act as a switch, modulating the potential signaling activity of the molecule.
Future research should focus on elucidating the specific signals transmitted by the cleavage of this compound. Does the release of the fatty acid tail or the marinobactin headgroup initiate a particular signaling cascade within the producing organism or in neighboring microbes? Understanding how the partitioning of this compound into bacterial membranes influences its signaling capability is another critical question. nih.gov It is plausible that, like quorum-sensing molecules, the concentration and localization of marinobactins within a microbial community could regulate collective behaviors such as biofilm formation or virulence factor expression. nih.gov
Innovations in Analytical and Methodological Approaches
Advancing the understanding of this compound's function in its natural environment necessitates the development of more sophisticated analytical tools. Current methods often require sample extraction and laboratory analysis, which may not capture the dynamic spatial and temporal distribution of these molecules in situ.
Development of Novel in situ Probes for this compound Detection
A significant methodological gap is the absence of specific probes for the real-time, in situ detection of this compound. While universal assays like the chrome azurol S (CAS) test are effective for general siderophore detection in cultures, they lack the specificity required to distinguish this compound from other siderophores and cannot be readily applied to complex environmental samples. vtt.fioup.comnih.govspringernature.com
The development of such probes would enable researchers to visualize the distribution of this compound within microbial consortia, on surfaces, and around particles in the marine environment, providing unprecedented insight into its ecological roles.
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The application of multi-omics technologies stands to revolutionize the study of this compound. By integrating metabolomics, proteomics, and genomics, a holistic picture of the biosynthesis, regulation, and function of this siderophore can be achieved.
Genomic analysis of Marinobacter species can identify the biosynthetic gene clusters responsible for producing the marinobactin suite of siderophores. escholarship.orgresearchgate.net Proteomic studies can then quantify the expression levels of the enzymes encoded by these genes under various environmental conditions, such as differing levels of iron availability or the presence of competing microbes. nih.gov For instance, studies have identified specific iron-repressible outer membrane proteins in Marinobacter sp. DS40M6, likely the receptors for ferri-marinobactins, whose expression is significantly upregulated under low-iron conditions. nih.gov
Q & A
Q. What experimental methods are commonly used to determine the protonation constants and Fe(III)-binding stability of Marinobactin E?
Protonation constants and Fe(III)-binding stability are typically determined via potentiometric titration combined with spectroscopic analysis. For this compound, potentiometric data revealed pKa values of 3.85 (carboxylic acid), 8.89, and 9.52 (hydroxamic acids), with an additional β-hydroxyaspartyl group deprotonation at ~pH 12 . Fe(III)-binding studies involve titrating equimolar Fe(III)-ligand solutions while monitoring pH changes and precipitation. Challenges include slow equilibration due to surfactant-like aggregation and interference from high ionic strength, which complicates stability constant refinement .
Q. How can researchers validate the structural identification of this compound in complex mixtures?
Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICPMS) is effective for isolating and identifying this compound in marine samples. This method separates siderophores based on iron coordination and isotopic signatures (e.g., ⁵⁴Fe/⁵⁶Fe ratios), enabling precise structural assignments. Isotope pattern matching and exact mass analysis further confirm molecular identities .
Q. What are the primary considerations when designing experiments to study this compound’s role in iron acquisition?
Key factors include:
- pH control : this compound’s Fe(III) binding and solubility are pH-dependent, with precipitation occurring below pH 3.7 .
- Ionic strength : High salt concentrations alter aggregation behavior and stability measurements.
- Comparison groups : Use EDTA or other siderophores as controls to benchmark binding affinities .
Advanced Research Questions
Q. How should researchers address contradictions in stability constant data for this compound under varying experimental conditions?
Contradictions often arise from methodological differences, such as ionic strength adjustments or equilibration times. To resolve these:
- Replicate conditions : Standardize ionic strength (e.g., 0.1 M NaCl) and temperature.
- Combine techniques : Pair potentiometry with UV-Vis spectroscopy to cross-validate Fe(III)-ligand speciation.
- Statistical refinement : Use software like SPECFIT for multispectral data analysis, accounting for slow equilibration kinetics .
- Report limitations : Clearly document aggregation effects and precipitation thresholds in methodology .
Q. What advanced analytical strategies can resolve ambiguities in this compound’s β-hydroxyaspartyl group deprotonation behavior?
The β-hydroxyaspartyl group’s high pKa (~12) complicates direct potentiometric detection. Strategies include:
- NMR spectroscopy : Probe pH-dependent chemical shifts in D₂O solutions.
- Computational modeling : Density functional theory (DFT) to predict protonation states and compare with experimental data.
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during deprotonation to infer binding thermodynamics .
Q. How can researchers leverage secondary data (e.g., published stability constants) to refine hypotheses about this compound’s ecological function?
- Meta-analysis : Compare this compound’s Fe(III) affinity (logβ values) with other marine siderophores (e.g., aquachelins, synechobactins) to infer competitive advantages in specific environments.
- Data reanalysis : Apply unified refinement models (e.g., SPECFIT) to legacy datasets, correcting for methodological biases .
- Contextualize findings : Link stability constants to environmental parameters (e.g., seawater pH, dissolved organic carbon) using geochemical modeling tools like Visual MINTEQ .
Q. What methodological frameworks (e.g., PICO, FINER) are suitable for formulating rigorous research questions about this compound’s biosynthetic pathways?
- PICO framework :
- Population : Marine bacteria (e.g., Alteromonas spp.) producing this compound.
- Intervention : Gene knockout or overexpression of biosynthetic enzymes (e.g., nonribosomal peptide synthetases).
- Comparison : Wild-type vs. mutant strains.
- Outcome : Changes in siderophore production or Fe(III) uptake efficiency .
Methodological Guidance for Data Analysis and Reporting
Q. How should researchers analyze and present this compound’s potentiometric titration data to ensure reproducibility?
- Raw data inclusion : Provide titration curves (pH vs. volume) and speciation plots in appendices, with processed data (e.g., protonation constants) in the main text.
- Error reporting : Quantify uncertainties in pKa values (e.g., 3.85±0.04) and note equilibration time effects .
- Comparative tables : Tabulate stability constants alongside literature values, highlighting methodological differences .
Q. What strategies mitigate the risk of data misinterpretation in studies of this compound’s micelle formation?
- Dynamic light scattering (DLS) : Measure hydrodynamic radii to detect aggregation thresholds.
- Critical micelle concentration (CMC) assays : Use fluorescent probes (e.g., Nile Red) to determine CMC under experimental conditions.
- Control experiments : Repeat titrations with detergents (e.g., SDS) to disrupt aggregates and assess impact on stability constants .
Q. How can researchers structure discussion sections to address this compound’s unresolved questions (e.g., β-hydroxyaspartyl group role)?
- Link to hypotheses : Revisit whether the data support initial assumptions about Fe(III) coordination.
- Contrast with literature : Compare findings to analogous siderophores (e.g., aerobactin’s citrate moiety).
- Propose follow-ups : Suggest mutagenesis studies to test the β-hydroxyaspartyl group’s contribution to Fe(III) binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
